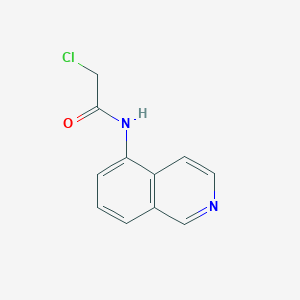
2-Chloro-N-(isoquinolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(isoquinolin-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid with a molecular formula of C12H10ClN2O and a molecular weight of 236.68 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(isoquinolin-5-yl)acetamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and topoisomerases. These enzymes are involved in various cellular processes, including DNA replication and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(isoquinolin-5-yl)acetamide exhibits various biochemical and physiological effects. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-(isoquinolin-5-yl)acetamide in lab experiments is its high purity and yield. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-N-(isoquinolin-5-yl)acetamide in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
In conclusion, 2-Chloro-N-(isoquinolin-5-yl)acetamide is a promising compound that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, as well as its biochemical and physiological effects, make it a valuable tool for various experiments. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(isoquinolin-5-yl)acetamide can be achieved through various methods. One of the most commonly used methods is the reaction of 2-chloroacetamide with isoquinoline in the presence of a catalyst such as palladium on carbon. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(isoquinolin-5-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most notable applications is in the field of medicinal chemistry. This compound has been found to exhibit significant pharmacological activities, including antitumor, anti-inflammatory, and anti-bacterial properties.
Propiedades
Número CAS |
16880-60-7 |
|---|---|
Fórmula molecular |
C11H9ClN2O |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-chloro-N-isoquinolin-5-ylacetamide |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)14-10-3-1-2-8-7-13-5-4-9(8)10/h1-5,7H,6H2,(H,14,15) |
Clave InChI |
UZTWFIXSSGOWBG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



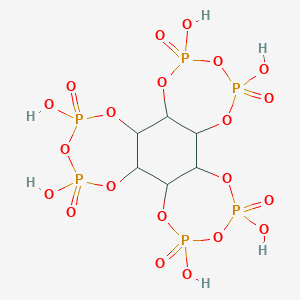
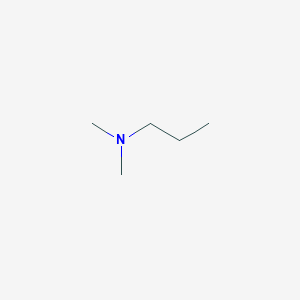

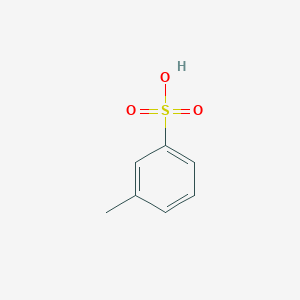
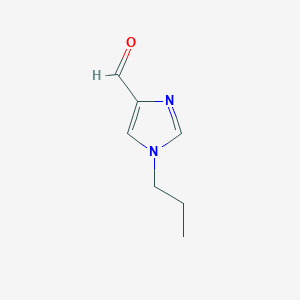
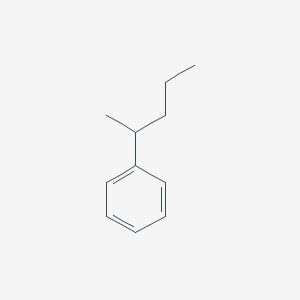
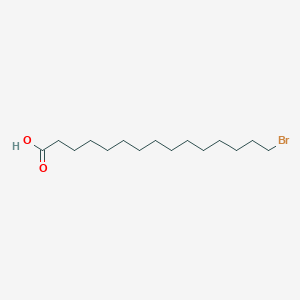
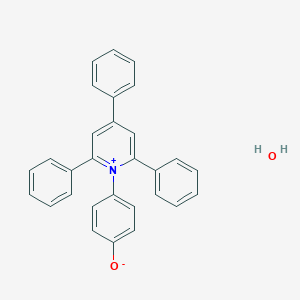
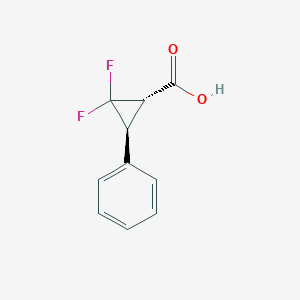
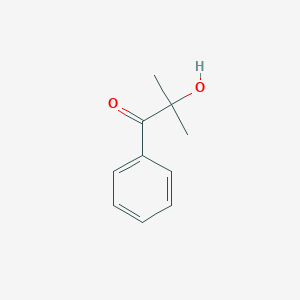
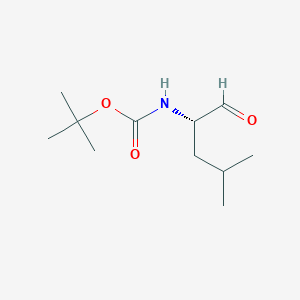
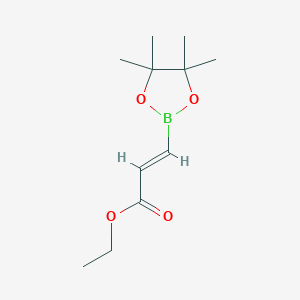
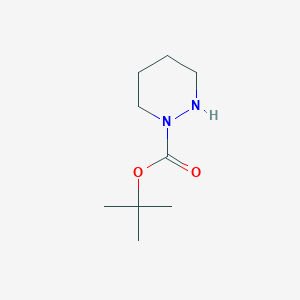
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)